![molecular formula C6H7N5 B559646 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 18620-92-3](/img/structure/B559646.png)
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
概述
描述
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties and biological activities. It has been studied extensively for its potential as a kinase inhibitor, making it a promising candidate for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, halogenated derivatives of pyrrolo[2,3-d]pyrimidine can be synthesized through a series of reactions involving halogenation, amination, and cyclization . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.
化学反应分析
Substitution Reactions at the 6-Position
The 6-position of 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is highly reactive due to electron-deficient aromaticity, enabling oxidative thiolation and halogenation:
Oxidative Thiolation
- Reagents : Aryl/heteroaryl thiols, iodine, NaH
- Conditions : Reflux in polar aprotic solvents (DMF, THF)
- Example :
Reacting 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (20 ) with 3,4-difluorothiophenol yields 11 (24.3% yield) .
Thiophenol Derivative | Product | Yield | IC₅₀ (DHFR Inhibition) |
---|---|---|---|
3,4-Difluorophenyl | 11 | 24.3% | 74 nM (pjDHFR) |
Halogenation
- Reagents : N-Iodosuccinimide (NIS)
- Conditions : DMF/CHCl₃, 20–80°C
- Example :
Iodination at C5 produces 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (83% yield) .
Functionalization at N7
N7 alkylation enhances selectivity for biological targets like DHFR:
N7-Alkylation
- Reagents : Alkyl halides, NaH
- Conditions : DMF, 0°C to RT
- Example :
Propylation at N7 generates 4 , showing 24-fold selectivity for Pneumocystis jirovecii DHFR over human DHFR .
Substituent | IC₅₀ (pjDHFR) | Selectivity (pjDHFR/hDHFR) |
---|---|---|
Propyl | 84 nM | 24-fold |
Coupling Reactions for Side-Chain Elaboration
The 4-amine group facilitates coupling with carboxylic acids:
Amide Bond Formation
- Reagents : Isobutyl chloroformate, diethyl L-glutamate
- Conditions : DMF, RT
- Example :
Coupling with 4-[(2,4-diamino-5-ethyl-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid (18 ) yields diethyl ester 19 , which is saponified to diacid 2 (70% yield over two steps) .
Cyclization Strategies
Pyrrolo[2,3-d]pyrimidines are synthesized via cyclization of β-enaminonitriles or pyrimidine precursors:
Pyrimidine Ring Cyclization
- Reagents : Formic acid, acetic anhydride
- Conditions : Reflux, 6–12 hours
- Example :
Cyclization of β-enaminonitrile derivatives produces the core scaffold in >60% yields .
Derivatization for Biological Activity
Structural modifications correlate with target inhibition:
VEGFR-2 Inhibitors
- Modification : N4-phenyl substitution with dichlorobenzyl groups
- Example :
Compound 8 inhibits VEGFR-2 with IC₅₀ = 0.8 μM .
Anticancer Agents
- Modification : 5-Ethyl and 6-arylthio substituents
- Example :
Compound 2 inhibits human DHFR (IC₅₀ = 66 nM) and tumor cell growth (GI₅₀ = 10⁻⁷–10⁻⁸ M) .
Cross-Resistance and Transport Studies
科学研究应用
Anticancer Activity
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives have been extensively studied for their anticancer properties. These compounds have shown efficacy against various cancer types through different mechanisms:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : A series of N4-phenylsubstituted derivatives have been synthesized and evaluated for their ability to inhibit RTKs. These compounds demonstrated improved potency and selectivity compared to earlier generations of RTK inhibitors. For instance, one study reported the synthesis of eight derivatives that effectively inhibited multiple RTKs, suggesting their utility in targeting cancers reliant on these pathways .
- Targeting Fibroblast Growth Factor Receptors (FGFRs) : Recent research has highlighted the potential of these compounds as FGFR inhibitors. A specific derivative exhibited potent inhibitory activity against FGFR1, 2, and 3, with IC50 values ranging from 7 to 712 nM. This compound also induced apoptosis in breast cancer cells, illustrating its therapeutic potential .
- Multi-targeted Kinase Inhibition : Compounds such as 5k have shown promising cytotoxic effects against various cancer cell lines with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib. Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis, making them strong candidates for further drug development .
Mechanistic Insights
The mechanisms through which this compound derivatives exert their anticancer effects include:
- Induction of Apoptosis : Several studies have indicated that these compounds can increase pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2. This dual action contributes to their effectiveness in promoting cancer cell death .
- Cell Cycle Arrest : The ability of these compounds to halt the cell cycle at specific phases has been documented, further supporting their role as potential anticancer agents .
Enzyme Inhibition
Apart from their anticancer applications, this compound derivatives have been explored for their inhibitory effects on various enzymes:
- Dihydrofolate Reductase (DHFR) : Some derivatives have been identified as potent inhibitors of DHFR, an enzyme critical for nucleotide synthesis and cell proliferation. For example, a compound demonstrated IC50 values as low as 66 nM against human DHFR .
- Cyclin-dependent Kinase (CDK) Inhibition : The scaffold has also shown promise in inhibiting CDKs, which are vital for cell cycle regulation. This suggests potential applications in treating diseases characterized by uncontrolled cell proliferation .
Other Therapeutic Applications
Beyond oncology, the pyrrolo[2,3-d]pyrimidine scaffold exhibits a broad spectrum of pharmacological activities:
- Anti-inflammatory Effects : Compounds within this class have been noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in antibiotic development .
Data Summary Table
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine primarily involves the inhibition of kinase enzymes. Kinases are crucial for the regulation of various cellular processes, including cell division and signal transduction. By binding to the active site of these enzymes, this compound can effectively block their activity, leading to the disruption of cancer cell proliferation and survival . Molecular docking studies have shown that it interacts with key amino acid residues within the kinase active site, stabilizing the inactive form of the enzyme.
相似化合物的比较
Pyrrolo[3,2-d]pyrimidine-2,4-diamine: Another heterocyclic compound with a similar structure but different ring fusion pattern.
Pyrazolo[1,5-a]pyrimidine: Shares the pyrimidine ring but has a pyrazole ring instead of a pyrrole ring.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine ring.
Uniqueness: 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine stands out due to its specific ring fusion and the presence of two amino groups at positions 2 and 4. This unique structure contributes to its distinct chemical reactivity and biological activity, particularly its ability to inhibit a broad range of kinases with high specificity .
生物活性
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. Characterized by its fused pyrrole and pyrimidine rings, this compound has been extensively studied for its potential as a kinase inhibitor, making it a promising candidate for therapeutic applications, particularly in cancer treatment and immunosuppressive therapies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 164.17 g/mol. The compound's structure allows it to interact effectively with various biological targets, particularly protein kinases.
This compound primarily functions as an inhibitor of protein kinases. Kinases are crucial for regulating numerous cellular processes such as cell division and signal transduction. By binding to the active sites of these enzymes, the compound can disrupt their activity, leading to inhibition of cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Janus Kinase 3 (JAK3) : This compound has shown efficacy in inhibiting JAK3, which is involved in various immune responses and is a target for treating autoimmune diseases and cancers .
- Multi-target Inhibition : Recent studies have indicated that derivatives of this compound can inhibit multiple tyrosine kinases, exhibiting potent anticancer activity against various cancer cell lines .
Anticancer Properties
This compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
- In vitro Studies : Compounds derived from this scaffold have shown IC values ranging from 29 to 59 µM against different cancer cell lines, with some derivatives exhibiting even lower IC values (40 to 204 nM) against specific kinases such as EGFR and CDK2 .
- Mechanistic Insights : Compound 5k , a derivative of this class, was noted for its ability to induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Immunosuppressive Effects
The compound's inhibition of JAK3 also positions it as a potential therapeutic agent for conditions requiring immunosuppression:
- Therapeutic Applications : It has been investigated for use in organ transplant rejection, autoimmune diseases (e.g., lupus), and certain cancers .
Research Findings and Case Studies
Several studies have elucidated the biological activity of this compound:
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARVYKZCLFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438465 | |
Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-92-3 | |
Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。